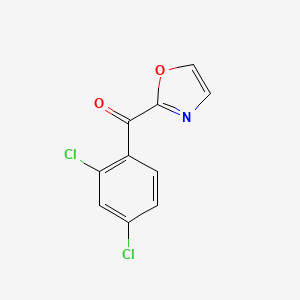

2-(2,4-Dichlorobenzoyl)oxazole

Vue d'ensemble

Description

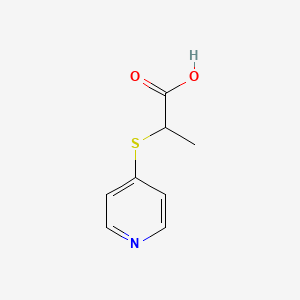

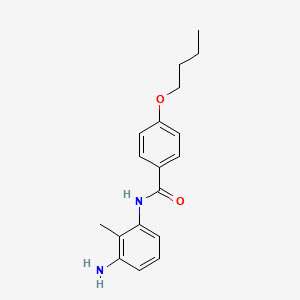

2-(2,4-Dichlorobenzoyl)oxazole is a chemical compound with the molecular formula C10H5Cl2NO2 . It contains a total of 21 bonds, including 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ketone (aromatic), and 1 Oxazole .

Synthesis Analysis

The synthesis of benzoxazoles, such as 2-(2,4-Dichlorobenzoyl)oxazole, has been extensively studied. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .Molecular Structure Analysis

The molecular structure of 2-(2,4-Dichlorobenzoyl)oxazole includes a five-membered oxazole ring and a six-membered aromatic ring, which are connected by a carbonyl group . The molecule has a total of 21 bonds, including 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds .Physical And Chemical Properties Analysis

2-(2,4-Dichlorobenzoyl)oxazole has a molecular weight of 242.06 Da . It is a fluffy white solid .Applications De Recherche Scientifique

Antimicrobial Activity

2-(2,4-Dichlorobenzoyl)oxazole: has been found to exhibit significant antimicrobial properties. This compound, like many oxazole derivatives, can be effective against a range of bacterial strains. The presence of the dichlorobenzoyl group may enhance its ability to penetrate bacterial cell walls, thereby increasing its efficacy as an antimicrobial agent .

Anticancer Potential

Oxazole derivatives are known to possess anticancer activities, and 2-(2,4-Dichlorobenzoyl)oxazole is no exception. It may interact with various cellular targets, disrupting cancer cell proliferation and inducing apoptosis. Research into its mechanism of action could lead to the development of new anticancer therapies .

Anti-inflammatory Uses

The anti-inflammatory properties of oxazole compounds make them suitable for the treatment of chronic inflammatory diseases2-(2,4-Dichlorobenzoyl)oxazole could potentially inhibit the production of pro-inflammatory cytokines, providing relief from inflammation-associated symptoms .

Antidiabetic Activity

Oxazole derivatives have been shown to exhibit antidiabetic effects by modulating insulin signaling pathways2-(2,4-Dichlorobenzoyl)oxazole might be used to enhance insulin sensitivity or to reduce glucose production in the liver, offering a novel approach to diabetes management .

Antitubercular Properties

Given the ongoing challenge of tuberculosis, new antitubercular drugs are always in demand2-(2,4-Dichlorobenzoyl)oxazole could serve as a lead compound for the development of new medications that are effective against drug-resistant strains of Mycobacterium tuberculosis .

Antioxidant Effects

Oxazoles are known to possess antioxidant properties, which are crucial in protecting cells from oxidative stress2-(2,4-Dichlorobenzoyl)oxazole could be explored for its potential to neutralize reactive oxygen species, thereby preventing cellular damage and aging .

Safety and Hazards

Orientations Futures

Oxazole-based molecules, including 2-(2,4-Dichlorobenzoyl)oxazole, have received attention from researchers globally due to their wide spectrum of biological activities. The recent advances in the synthesis of oxazole-containing molecules aim to discover potential oxazole-based medicinal compounds .

Mécanisme D'action

Target of Action

Oxazole derivatives, a class to which this compound belongs, have been known to interact with various enzymes and receptors via numerous non-covalent interactions . These interactions can lead to a wide range of biological activities.

Mode of Action

Oxazole derivatives, in general, have been found to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities

Biochemical Pathways

Oxazole derivatives have been extensively studied for their many biological and pharmacological activities, indicating their significant importance in medicinal chemistry

Propriétés

IUPAC Name |

(2,4-dichlorophenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-6-1-2-7(8(12)5-6)9(14)10-13-3-4-15-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZMXIAGFCDEPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642110 | |

| Record name | (2,4-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dichlorobenzoyl)oxazole | |

CAS RN |

898760-56-0 | |

| Record name | (2,4-Dichlorophenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325366.png)